N'-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Description
N’-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is a complex organic compound with a unique structure that includes a methoxy group, a prop-2-enyl group, and an ethane-1,2-diamine backbone
Properties
IUPAC Name |
N'-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-4-14-5-6-15(16(13-14)19-2)21-12-11-20-10-9-18-8-7-17/h3,5-6,13,18H,1,4,7-12,17H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIBUMSOAOLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methoxy-4-prop-2-enylphenol with ethylene oxide to form 2-(2-methoxy-4-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The prop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The ethane-1,2-diamine backbone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the prop-2-enyl group can produce propyl derivatives.
Scientific Research Applications
N’-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which N’-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine exerts its effects depends on its interaction with molecular targets. The methoxy and prop-2-enyl groups can participate in hydrogen bonding and hydrophobic interactions, while the ethane-1,2-diamine backbone can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-prop-2-enylphenol: A precursor in the synthesis of the target compound.
Ethylene diamine: A simpler diamine that forms the backbone of the target compound.
Methoxybenzaldehyde: A potential oxidation product of the target compound.
Uniqueness
N’-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
